molecular formula C14H15BO4 B8403906 (2-(Benzyloxy)-6-methoxyphenyl)boronic acid

(2-(Benzyloxy)-6-methoxyphenyl)boronic acid

Cat. No.: B8403906
M. Wt: 258.08 g/mol
InChI Key: DKZRGRZRQAUPMR-UHFFFAOYSA-N
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Description

(2-(Benzyloxy)-6-methoxyphenyl)boronic acid is a useful research compound. Its molecular formula is C14H15BO4 and its molecular weight is 258.08 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H15BO4

Molecular Weight

258.08 g/mol

IUPAC Name

(2-methoxy-6-phenylmethoxyphenyl)boronic acid

InChI

InChI=1S/C14H15BO4/c1-18-12-8-5-9-13(14(12)15(16)17)19-10-11-6-3-2-4-7-11/h2-9,16-17H,10H2,1H3

InChI Key

DKZRGRZRQAUPMR-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC=C1OCC2=CC=CC=C2)OC)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 1-(benzyloxy)-2-bromo-3-methoxybenzene (2.66 g, 9.07 mmol) in THF (20 mL) was added butyllithium (2.5 M in THF, 4 mL, 9.98 mmol) at −78° C. dropwise over 15 minutes. The mixture was stirred at −78° C. for 30 minutes, then trimethylborate (4.0 mL, 36.3 mmol) was added. The mixture was allowed to warm to RT and stirred overnight. The mixture was quenched with 1 M aqueous HCl to pH 2 and extracted with DCM. The organic phase was dried over Na2SO4 and concentrated in vacuo. The residue was purified by flash column chromatography (EtOAc/Heptane) to afford the desired product as a white solid (1.07 g, 46% yield). MS (M+1)=259.4.
Name
1-(benzyloxy)-2-bromo-3-methoxybenzene
Quantity
2.66 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Yield
46%

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